Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate
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Overview
Description
“Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate” is a chemical compound with the empirical formula C12H22BrNO2 . It is a solid substance and is used in scientific research and development .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate” can be represented by the SMILES string CC(C)(C)OC(=O)N1CCCC(CCBr)C1
. This indicates that the compound contains a piperidine ring, a bromoethyl group, and a tert-butyl ester group .
Physical And Chemical Properties Analysis
“Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate” is a solid substance . Its molecular weight is 292.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Scientific Research Applications
Synthesis and Application in Biologically Active Compounds
Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate and its derivatives are key intermediates in the synthesis of various biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a crucial intermediate used in the synthesis of crizotinib, an anti-cancer drug. The synthesis of this compound involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and its structure is confirmed through MS and 1H NMR spectrum, achieving a total yield of 49.9% (Kong et al., 2016).
Key Intermediates in Drug Synthesis
Tert-butyl piperidine-1-carboxylate derivatives serve as key intermediates in synthesizing various drugs. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is the primary intermediate of Vandetanib, synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution. The structures and synthetic route were determined by MS and 1HNMR, with the synthetic method optimized to achieve a total yield of 20.2% (Wang et al., 2015).
Synthesis of Diverse Piperidine Derivatives
The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CH=CRR’ led to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These are promising synthons for the preparation of a wide range of piperidine derivatives, demonstrating their versatility in chemical synthesis (Moskalenko & Boev, 2014).
Structural and Molecular Studies
Tert-butyl piperidine-1-carboxylate derivatives are also used for structural and molecular studies. Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was synthesized and characterized using 1H NMR spectroscopy and high-resolution mass spectrometry. The product was recrystallized, and its structure was determined via single crystal X-ray diffraction analysis, offering insights into its molecular structure (Moriguchi et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWFLHHXMSGSSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611236 |
Source
|
Record name | tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate | |
CAS RN |
210564-54-8 |
Source
|
Record name | tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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